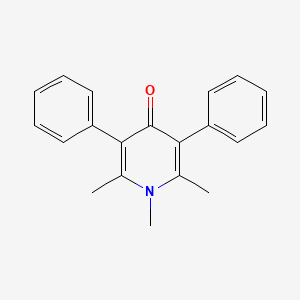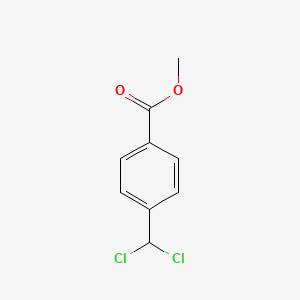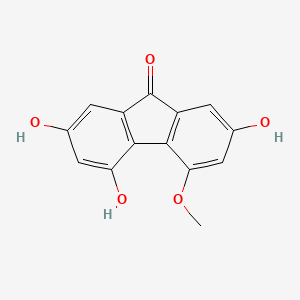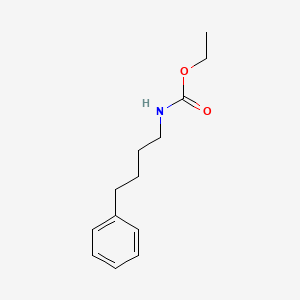
(5-Chloro-6-isobutylpyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-isobutylpyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BClNO2. It is a valuable compound in organic chemistry, particularly in the field of Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a useful reagent in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-isobutylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the Miyaura borylation reaction, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and proceeds with high efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-isobutylpyridin-3-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond.
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses a palladium catalyst, such as palladium acetate or palladium chloride, and a base, such as potassium carbonate or sodium hydroxide . The reaction is usually carried out in an organic solvent, such as toluene or ethanol, at elevated temperatures.
Major Products Formed
The major products formed from the Suzuki-Miyaura coupling reaction are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(5-Chloro-6-isobutylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Chloro-6-isobutylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps . The palladium catalyst facilitates the transfer of the boronic acid group to the halide substrate, forming a new carbon-carbon bond. This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in Suzuki-Miyaura coupling reactions.
4-Chlorophenylboronic acid: Similar in structure but with a different substituent on the aromatic ring.
2-Pyridylboronic acid: Contains a pyridine ring like (5-Chloro-6-isobutylpyridin-3-yl)boronic acid but with different substituents.
Uniqueness
This compound is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the chloro and isobutyl groups can enhance its stability and make it a more versatile reagent in various synthetic applications .
Properties
Molecular Formula |
C9H13BClNO2 |
|---|---|
Molecular Weight |
213.47 g/mol |
IUPAC Name |
[5-chloro-6-(2-methylpropyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H13BClNO2/c1-6(2)3-9-8(11)4-7(5-12-9)10(13)14/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
QJTXVDQCFNAGCG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)CC(C)C)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14077359.png)










